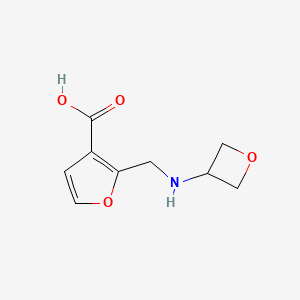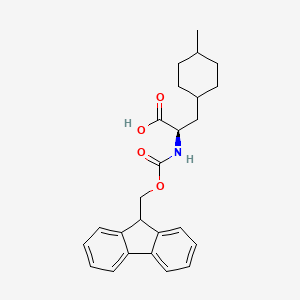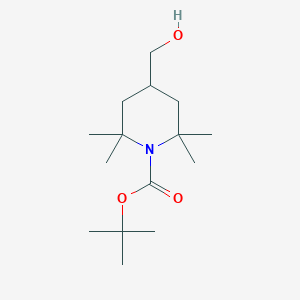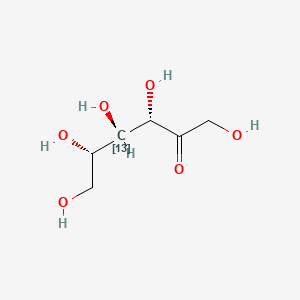
(3S,4S,5S)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S,5S)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one is a chemical compound with the molecular formula C6H12O6. It is a hexose, a type of simple sugar, and is known for its multiple hydroxyl groups attached to the carbon chain. This compound is significant in various biochemical processes and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5S)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one can be achieved through several methods. One common approach involves the oxidation of glucose using specific oxidizing agents under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium at a specific pH and temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves the fermentation of glucose using specific strains of microorganisms. These microorganisms are capable of converting glucose into the desired compound through a series of enzymatic reactions. The process is optimized for yield and purity, and the product is subsequently purified using various techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4S,5S)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: It can be reduced to form different reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid. The reactions are typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents. The reactions are usually performed in anhydrous solvents.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acids, while reduction can produce different alcohols. Substitution reactions can result in the formation of esters, ethers, and other derivatives.
Wissenschaftliche Forschungsanwendungen
(3S,4S,5S)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is involved in metabolic pathways and is used in studies related to carbohydrate metabolism and enzymatic reactions.
Medicine: It has potential therapeutic applications and is studied for its effects on various biological processes and diseases.
Industry: The compound is used in the production of pharmaceuticals, food additives, and other industrial products.
Wirkmechanismus
The mechanism of action of (3S,4S,5S)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. It can also interact with receptors and other proteins, modulating their activity and influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glucose: A simple sugar with a similar structure but different stereochemistry.
Fructose: Another hexose with a different arrangement of hydroxyl groups.
Mannose: A hexose with a different configuration of hydroxyl groups.
Uniqueness
(3S,4S,5S)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one is unique due to its specific stereochemistry and the arrangement of hydroxyl groups. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
(3S,4S,5S)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6+/m0/s1/i5+1 |
InChI-Schlüssel |
BJHIKXHVCXFQLS-HMCZEMNTSA-N |
Isomerische SMILES |
C([C@@H]([13C@@H]([C@@H](C(=O)CO)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2-diphenylphosphanylphenyl)ethyl]-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12951165.png)


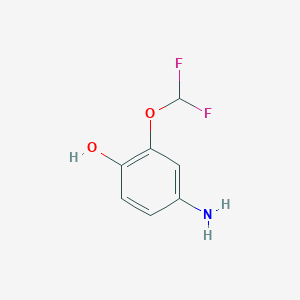

![5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12951188.png)
![N-[2-(1H-imidazol-5-yl)ethyl]-3-oxobutanamide](/img/structure/B12951203.png)
